molecular formula C33H25Cl2N3OS B11517513 (2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11517513
M. Wt: 582.5 g/mol
InChI Key: YXBWXTUIBCFJGF-HWXNWSAPSA-N
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Description

(2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core, substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved through the cyclization of a thiourea derivative with an α-haloketone.

    Introduction of the Indole Group: The indole moiety can be introduced via a Friedel-Crafts alkylation reaction.

    Substitution with Aromatic Groups: The aromatic substituents can be added through various substitution reactions, such as nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolidinone moieties.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE: is similar to other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C33H25Cl2N3OS

Molecular Weight

582.5 g/mol

IUPAC Name

(5Z)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H25Cl2N3OS/c1-21-9-8-10-22(2)31(21)36-33-38(26-11-4-3-5-12-26)32(39)30(40-33)17-24-20-37(29-14-7-6-13-27(24)29)19-23-15-16-25(34)18-28(23)35/h3-18,20H,19H2,1-2H3/b30-17-,36-33?

InChI Key

YXBWXTUIBCFJGF-HWXNWSAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)/S2)C6=CC=CC=C6

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)S2)C6=CC=CC=C6

Origin of Product

United States

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